Methyl 2-[1-(2,5-difluorophenyl)-5-hydroxypyrazol-3-yl]acetate
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Overview
Description
Methyl 2-[1-(2,5-difluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a synthetic organic compound that features a pyrazole ring substituted with a difluorophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2,5-difluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a difluorophenyl group.
Esterification: The final step involves the esterification of the pyrazole derivative with methyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2,5-difluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[1-(2,5-difluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[1-(2,5-difluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)acetate
- Methyl 2-(3,5-difluorophenyl)acetate
Uniqueness
Methyl 2-[1-(2,5-difluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to the presence of the pyrazole ring and the specific substitution pattern. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10F2N2O3 |
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Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 2-[2-(2,5-difluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C12H10F2N2O3/c1-19-12(18)6-8-5-11(17)16(15-8)10-4-7(13)2-3-9(10)14/h2-5,15H,6H2,1H3 |
InChI Key |
GBIUYUDMDPMPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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